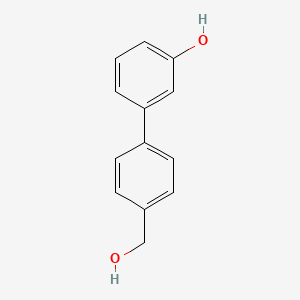

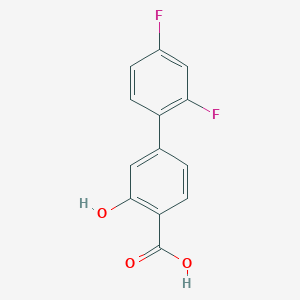

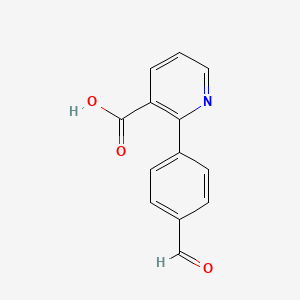

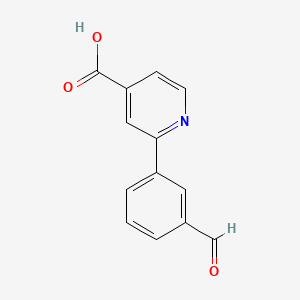

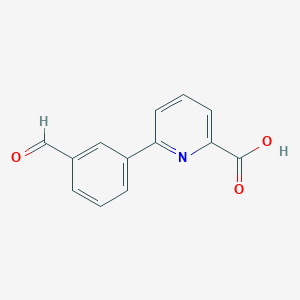

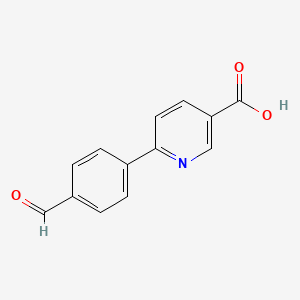

6-(4-Formylphenyl)nicotinic acid, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(4-Formylphenyl)nicotinic acid, commonly known as 6FNA, is a chemical compound with a wide range of applications in scientific research. It has been used in a variety of biochemical and physiological studies due to its ability to modulate the activity of certain enzymes.

Wissenschaftliche Forschungsanwendungen

Pharmacological Effects and Receptor Interactions

Nicotinic acid has been widely recognized for its lipid-lowering effects, mediated through specific receptors such as GPR109A (PUMA-G/HM74 in humans). It inhibits lipolysis in adipose tissue, leading to decreased plasma free fatty acids and triglycerides, which is beneficial in treating dyslipidemia. The identification of GPR109A as a receptor for nicotinic acid has paved the way for developing new drugs targeting dyslipidemia and related cardiovascular diseases (Tunaru et al., 2003; Wise et al., 2003).

Vasorelaxation and Antioxidation

Derivatives of nicotinic acid, such as thionicotinic acid analogs, have shown potential as vasorelaxants and antioxidants. These derivatives can induce vasorelaxation in a dose-dependent manner and exhibit antioxidant properties, suggesting their potential for development as therapeutics (Prachayasittikul et al., 2010).

Herbicidal Activity

Nicotinic acid and its derivatives also find application in agriculture as potential herbicides. Research into aryl-formyl piperidinone derivatives of nicotinic acid has shown promising herbicidal activity, indicating the potential of these compounds to serve as green herbicides (Fu et al., 2021).

Material Science

In material science, nicotinic acid is studied for its complexation properties, which can lead to the development of novel materials with specific optical or electrical properties. The structural characterization of nicotinic acid complexes can provide insights into their potential industrial applications (Lisicki et al., 2022).

Anti-Inflammatory Effects

Recent studies have indicated that nicotinic acid and its receptor GPR109A play a role in mediating anti-inflammatory effects, which could be harnessed to treat atherosclerosis and other inflammatory diseases. These findings underscore the potential of nicotinic acid to exert beneficial effects beyond its lipid-lowering properties (Lukasova et al., 2011).

Wirkmechanismus

Target of Action

6-(4-Formylphenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of niacin are the nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes . It is involved in the biosynthesis and salvage pathways of NAD and NADP . In addition to indirect effects via nicotinamide coenzymes, niacin also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

The biochemical pathways affected by 6-(4-Formylphenyl)nicotinic acid are those involving the metabolism of niacin. Niacin is converted to 6-hydroxynicotinic acid in prokaryotes, a reaction catalyzed by molybdenum cofactor (MOCO)-containing nicotinate hydroxylase . The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD involves the biosynthesis pathway, whereas, resynthesis of NAD following its consumption in various biological reactions, involves the salvage pathways .

Pharmacokinetics

Niacin, from which it is derived, is known to have a biological half-life of 20–45 minutes . The pharmacokinetics of niacin can be influenced by factors such as metabolic enzyme activity .

Result of Action

The action of 6-(4-Formylphenyl)nicotinic acid results in the production of NAD and NADP, which are crucial for cellular metabolism . This can lead to various molecular and cellular effects, including the regulation of redox reactions and the functioning of NAD-dependent pathways .

Action Environment

The action, efficacy, and stability of 6-(4-Formylphenyl)nicotinic acid can be influenced by various environmental factors. For instance, changes in enzyme activity can influence the need for different forms of niacin . Additionally, the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology .

Eigenschaften

IUPAC Name |

6-(4-formylphenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)12-6-5-11(7-14-12)13(16)17/h1-8H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVQVUKHTHBRNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.